molecular formula C11H23N B1625078 (Cyclohexylmethyl)diethylamine CAS No. 90150-05-3

(Cyclohexylmethyl)diethylamine

Cat. No. B1625078
CAS RN: 90150-05-3
M. Wt: 169.31 g/mol
InChI Key: ZQXOWIRFHZAWFE-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)diethylamine is a chemical compound with the CAS RN®: 90150-05-3 . It is produced by Thermo Scientific . The molecule contains a total of 35 bonds, including 12 non-H bonds, 4 rotatable bonds, 1 six-membered ring, and 1 tertiary amine (aliphatic) .


Synthesis Analysis

The synthesis of amines like (Cyclohexylmethyl)diethylamine often involves reactions with carbonyl compounds like aldehydes or ketones. This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . These reactions are crucial in organic synthesis for building carbon-nitrogen bonds and creating various functional groups .


Molecular Structure Analysis

The molecular structure of (Cyclohexylmethyl)diethylamine includes a six-membered cyclohexane ring attached to a nitrogen atom, which is further connected to two ethyl groups and one methyl group .


Chemical Reactions Analysis

The chemical reactions involving amines like (Cyclohexylmethyl)diethylamine often involve their reaction with carbonyl compounds to form imines or enamines . These reactions are key in organic synthesis for building carbon-nitrogen bonds and creating various functional groups .

Safety And Hazards

The safety data sheet for a similar compound, diethylamine, indicates that it is highly flammable and toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the use of amines like (Cyclohexylmethyl)diethylamine could involve their use in the synthesis of other organic compounds. For instance, the nucleophilic addition of amines involves reacting primary or secondary amines with carbonyl compounds like aldehydes or ketones. This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct. These reactions are crucial in organic synthesis for building carbon-nitrogen bonds and creating various functional groups .

properties

IUPAC Name

N-(cyclohexylmethyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXOWIRFHZAWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466451
Record name N-(Cyclohexylmethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylmethyl)diethylamine

CAS RN

90150-05-3
Record name N-(Cyclohexylmethyl)-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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